molecular formula C20H20FNO4S B2592129 5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide CAS No. 1421449-69-5

5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide

Cat. No.: B2592129
CAS No.: 1421449-69-5
M. Wt: 389.44
InChI Key: JAYXLMAYQRJOLR-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a naphthalene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Naphthalene Derivative Preparation: The synthesis begins with the preparation of a naphthalene derivative, which is then functionalized to introduce the hydroxypropyl group.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaOH (Sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonamide group results in an amine.

Scientific Research Applications

5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The naphthalene ring enhances the compound’s ability to interact with hydrophobic pockets in proteins, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-(3-hydroxy-3-(phenyl)propyl)-2-methoxybenzenesulfonamide
  • 5-fluoro-N-(3-hydroxy-3-(naphthalen-2-yl)propyl)-2-methoxybenzenesulfonamide
  • 5-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide is unique due to the specific positioning of the fluorine atom and the naphthalene ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c1-26-19-10-9-15(21)13-20(19)27(24,25)22-12-11-18(23)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13,18,22-23H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYXLMAYQRJOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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